methyl 4-[6-(piperidin-1-yl)pyrimidine-4-amido]benzoate
Description
Methyl 4-[6-(piperidin-1-yl)pyrimidine-4-amido]benzoate is a heterocyclic compound featuring a pyrimidine core substituted with a piperidin-1-yl group at the 6-position and a 4-amidobenzoate ester at the 4-position. Its molecular formula is C₂₃H₂₅N₃O₃, with a molecular weight of 391.47 g/mol (calculated from elemental analysis: C, 70.57%; H, 6.44%; N, 10.73%) . The compound was synthesized via a coupling reaction, yielding an 88% product as a brown solid with a melting point of 136°C. Key spectroscopic data include an IR absorption at 1707 cm⁻¹ (C=O stretch) and 1603 cm⁻¹ (C=N stretch), alongside a characteristic ¹H NMR profile in CDCl₃ (δ 1.40–8.20 ppm) .
Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural mimicry of nucleic acid bases and versatile pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory activities . The piperidine substituent enhances lipophilicity and bioavailability, while the benzoate ester may influence metabolic stability or prodrug activation pathways.
Properties
IUPAC Name |
methyl 4-[(6-piperidin-1-ylpyrimidine-4-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-25-18(24)13-5-7-14(8-6-13)21-17(23)15-11-16(20-12-19-15)22-9-3-2-4-10-22/h5-8,11-12H,2-4,9-10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBURJDYVDLHRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[6-(piperidin-1-yl)pyrimidine-4-amido]benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and pyrimidine intermediates, followed by their coupling and subsequent esterification. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[6-(piperidin-1-yl)pyrimidine-4-amido]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
Methyl 4-[6-(piperidin-1-yl)pyrimidine-4-amido]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of methyl 4-[6-(piperidin-1-yl)pyrimidine-4-amido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Piperidine Modifications : The target compound’s unmodified piperidine group contrasts with ’s 1-methylpiperidin-4-yl derivatives, which may improve metabolic stability by reducing oxidative deamination . ’s piperidinylmethyl substitution enables anti-mycobacterial activity, suggesting that linker flexibility (e.g., methylene bridges) enhances target engagement .
- Amine vs. Amide Groups : ’s 2-amine pyrimidine derivative lacks the target compound’s amidobenzoate group, which may reduce hydrogen-bonding capacity but increase membrane permeability .
Therapeutic Potential
While ’s pyrimidinedione derivative is explicitly used for tuberculosis , the target compound’s ester group may position it as a prodrug candidate, with hydrolysis in vivo releasing active carboxylic acid metabolites.
Research Findings and Implications
- Structural Optimization : Piperidine ring alkylation (e.g., 1-methyl or 1-ethyl groups in ) could enhance the target compound’s pharmacokinetics .
- Biological Screening: No bioactivity data exists for the target compound in the provided evidence, whereas fluorinated analogs () and pyrimidinediones () show validated therapeutic roles .
- Patent Trends : Recent patents (2023) emphasize 4H-pyrido[1,2-a]pyrimidin-4-one derivatives with piperazine/piperidine substituents, indicating a shift toward fused heterocyclic systems .
Biological Activity
Methyl 4-[6-(piperidin-1-yl)pyrimidine-4-amido]benzoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
This compound features a piperidine ring, a pyrimidine moiety, and an amide functional group, which are critical for its biological activity.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
- Receptor Modulation : It may act as a modulator of various receptors, influencing physiological responses related to pain, inflammation, and metabolic disorders.
- Antimicrobial Activity : Preliminary studies suggest that derivatives with similar structures exhibit antibacterial and antifungal properties, indicating potential applications in treating infections.
Antimicrobial Activity
Research has shown that compounds similar to this compound possess significant antimicrobial properties. Below is a summary table of antimicrobial activity against various pathogens:
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.0039 mg/mL |
| Compound B | Escherichia coli | 0.025 mg/mL |
| Compound C | Candida albicans | 0.015 mg/mL |
These results indicate that the compound could be effective against both Gram-positive and Gram-negative bacteria as well as fungi .
Case Studies
- Study on Antibacterial Efficacy : A study evaluated the antibacterial effects of various piperidine derivatives, including this compound. The results highlighted significant inhibition of bacterial growth in vitro, particularly against resistant strains of Staphylococcus aureus and Escherichia coli.
- Antifungal Properties : Another investigation focused on the antifungal activity of related compounds, demonstrating that modifications in the piperidine ring structure enhanced efficacy against Candida species. These findings suggest that structural variations can optimize biological activity .
Research Findings
Recent literature emphasizes the importance of structural features in determining the biological activity of piperidine derivatives:
- Structure-Activity Relationship (SAR) : Studies have identified key substituents on the piperidine and pyrimidine rings that enhance interaction with target enzymes or receptors. For instance, electron-donating groups on the phenyl ring have been shown to increase antibacterial potency .
- Pharmacokinetics : Investigations into the pharmacokinetic profiles reveal that modifications can influence absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for therapeutic applications.
Q & A
Q. What synthetic methodologies are recommended for preparing methyl 4-[6-(piperidin-1-yl)pyrimidine-4-amido]benzoate, and how are key intermediates validated?
The synthesis involves multi-step organic reactions, typically starting with the preparation of a pyrimidine core followed by amide coupling. Critical steps include:
- Pyrimidine Functionalization : Introducing the piperidinyl group via nucleophilic substitution at the 6-position of the pyrimidine ring under reflux conditions with a polar aprotic solvent (e.g., DMF or DCM) .
- Amide Bond Formation : Coupling the pyrimidine intermediate with 4-carboxybenzoyl chloride using activating agents like HATU or DCC in the presence of a base (e.g., triethylamine) .
- Validation : Intermediates are characterized via 1H/13C NMR (to confirm substitution patterns) and HPLC-MS (to verify purity >95%). Crystallographic validation (single-crystal X-ray diffraction) is recommended for structural confirmation, as demonstrated for analogous pyrimidine derivatives .
Q. Which analytical techniques are critical for assessing the compound’s purity and structural integrity?
- Chromatography : Reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) resolves impurities, particularly unreacted starting materials .
- Spectroscopy : FT-IR confirms amide bond formation (C=O stretch ~1650 cm⁻¹), while NMR identifies piperidinyl proton environments (δ 1.5–2.5 ppm for CH2 groups) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 397.18) .
Q. How should researchers evaluate the compound’s stability under varying pH and temperature conditions?
- Accelerated Stability Studies : Incubate the compound in buffers (pH 3–9) at 40°C for 72 hours, monitoring degradation via HPLC. Residual solvent analysis (e.g., using GC-MS) ensures compliance with ICH guidelines .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures, with typical stability up to 150°C for similar piperidinyl-pyrimidine derivatives .
Advanced Research Questions
Q. How can contradictory bioactivity data across enzymatic assays be systematically addressed?
- Assay Optimization : Standardize enzyme concentrations (e.g., 10–100 nM) and pre-incubation times to account for time-dependent inhibition. Use positive controls (e.g., known kinase inhibitors) to validate assay conditions .
- Data Normalization : Apply Michaelis-Menten kinetics to correct for substrate depletion. For example, if IC50 values vary between ATP concentrations, use Cheng-Prusoff equations to calculate Ki values .
- Orthogonal Assays : Cross-validate results with SPR (surface plasmon resonance) to measure binding kinetics (kon/koff) independently .
Q. What computational strategies predict the compound’s binding modes with target enzymes?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains. Focus on hydrogen bonding with hinge regions (e.g., backbone NH of Met796 in EGFR) and hydrophobic contacts with piperidinyl groups .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. RMSD plots (<2 Å over 50 ns indicate stable docking) align with empirical IC50 trends .
Q. How can synthetic yields be improved while minimizing byproducts?
- Reaction Optimization : Screen coupling agents (e.g., EDC vs. DCC) and solvents (e.g., DCM vs. THF) to reduce racemization. For example, HATU in DMF improves amidation yields by 20% compared to DCC .
- Byproduct Analysis : LC-MS identifies common impurities (e.g., N-acylurea from carbodiimide reagents). Additives like HOAt (1-hydroxy-7-azabenzotriazole) suppress these by stabilizing active esters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
